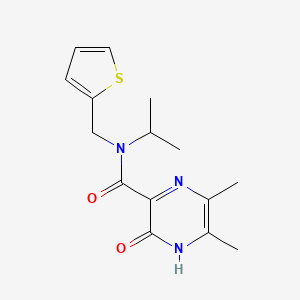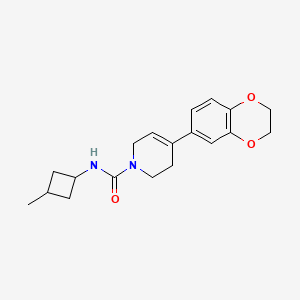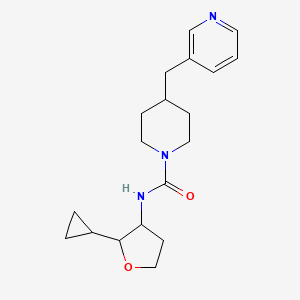![molecular formula C16H19N3O3 B6762203 N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B6762203.png)
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives .
Scientific Research Applications
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes such as signal transduction and gene expression . The morpholine and carboxamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and carboxamide groups, in addition to the oxazole ring, may enhance its therapeutic potential and versatility in various applications .
Properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-14(18-11-22-12)9-17-16(20)19-7-8-21-15(10-19)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOWFKQHSZTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CNC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2-methyloxolan-3-yl)methanone](/img/structure/B6762145.png)
![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762155.png)
![N-cyclopropyl-5,6-dimethyl-N-[3-(2-methylphenyl)cyclobutyl]-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762158.png)
![3-(ethylsulfamoyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6762175.png)
![1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762180.png)


![3-pyridin-2-yloxy-N-spiro[2.5]octan-2-ylpyrrolidine-1-carboxamide](/img/structure/B6762196.png)
![3-pyridin-2-yl-N-spiro[2.5]octan-2-yl-1,2-oxazole-5-carboxamide](/img/structure/B6762217.png)
![N-spiro[2.5]octan-2-ylcyclopentanecarboxamide](/img/structure/B6762235.png)
